molecular formula C8H16Cl2N2O B6248259 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride CAS No. 2408971-01-5

1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride

Cat. No. B6248259
CAS RN: 2408971-01-5
M. Wt: 227.1
InChI Key:
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Description

“1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride” is a chemical compound used for pharmaceutical testing . It is a colorless hygroscopic crystal with a strong ammonia smell .


Synthesis Analysis

The synthesis of 1,4-diazabicyclo (2.2.2) octane (DABCO) over modified ZSM-5 catalysts was carried out selectively in vapor phase with high conversion and yields . Pb, Zr, and Cr-modified HZSM-5 zeolites with medium acidity gave high yields of DABCO .


Molecular Structure Analysis

The molecular structure of “1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride” is highly symmetrical and cage-like . More detailed structural analysis may be found in specific scientific literature .


Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is used as a strong base and catalyst in organic synthesis . It has been used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .


Physical And Chemical Properties Analysis

This compound is a colorless hygroscopic crystal . It has a strong ammonia smell and sublimes rapidly at room temperature . It is soluble in water, acetone, benzene, ethanol, and butanone .

Safety and Hazards

This compound is toxic if ingested, inhaled, or comes into contact with skin, and it is irritating to the eyes . It should be handled with appropriate personal protective equipment such as gloves, goggles, and protective clothing . It should be stored and handled away from oxidizing agents and combustible materials to prevent the risk of fire and explosion .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride involves the reaction of 2,5-diazabicyclo[2.2.2]octane with ethyl chloroacetate to form 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ { "Name": "2,5-diazabicyclo[2.2.2]octane", "Amount": "1 equivalent" }, { "Name": "Ethyl chloroacetate", "Amount": "1.2 equivalents" }, { "Name": "Hydrochloric acid", "Amount": "excess" } ], "Reaction": [ { "Step": "Add 2,5-diazabicyclo[2.2.2]octane to a reaction flask", "Reagents": "2,5-diazabicyclo[2.2.2]octane", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step": "Add ethyl chloroacetate to the reaction flask", "Reagents": "Ethyl chloroacetate", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step": "Heat the reaction mixture to reflux for 24 hours", "Reagents": "2,5-diazabicyclo[2.2.2]octane, Ethyl chloroacetate", "Conditions": "Reflux, under nitrogen atmosphere" }, { "Step": "Cool the reaction mixture to room temperature", "Reagents": "2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one", "Conditions": "Room temperature" }, { "Step": "Add hydrochloric acid to the reaction mixture", "Reagents": "Hydrochloric acid", "Conditions": "Room temperature" }, { "Step": "Stir the reaction mixture for 1 hour", "Reagents": "2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one, Hydrochloric acid", "Conditions": "Room temperature" }, { "Step": "Filter the reaction mixture to obtain the dihydrochloride salt", "Reagents": "1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride", "Conditions": "Vacuum filtration" } ] }

CAS RN

2408971-01-5

Product Name

1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one dihydrochloride

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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